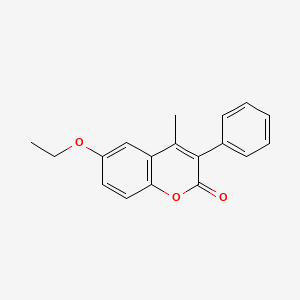

6-Ethoxy-4-methyl-3-phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-3-20-14-9-10-16-15(11-14)12(2)17(18(19)21-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWAOUCHWQWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 4 Methyl 3 Phenylcoumarin and Derivatives

Established Synthetic Pathways for Coumarin (B35378) Core Structures Applicable to 6-Ethoxy-4-methyl-3-phenylcoumarin

The synthesis of the coumarin core is well-established in organic chemistry, with several named reactions providing versatile entry points to this scaffold. The choice of method often depends on the desired substitution pattern. For a tetrasubstituted derivative like this compound, classical condensation reactions such as the Perkin, Pechmann, and Knoevenagel reactions are highly relevant.

The Perkin reaction is a classical method for synthesizing α,β-unsaturated carboxylic acids, which can be adapted to form coumarins. The synthesis of 3-phenylcoumarins via this route typically involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid in the presence of a base (like sodium acetate) and a dehydrating agent (like acetic anhydride). sci-hub.seresearchgate.net A more direct approach for 3-phenylcoumarin (B1362560) synthesis involves reacting a salicylaldehyde with phenylacetic acid using a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgnih.gov

To apply this to the target molecule, this compound, the starting materials would be a 2-hydroxyaryl ketone instead of an aldehyde. Specifically, the reaction would involve the condensation of 5-ethoxy-2-hydroxyacetophenone with phenylacetic anhydride (B1165640) and sodium phenylacetate . This variation, which uses a ketone, is often referred to as the Kostanecki reaction. sci-hub.se The mechanism proceeds through the acylation of the phenolic hydroxyl group, followed by an intramolecular condensation and subsequent elimination to form the coumarin ring system. sci-hub.se

The Pechmann condensation is one of the most widely used methods for preparing coumarins due to its simplicity and the ready availability of starting materials. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The mechanism is initiated by a transesterification reaction between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (ortho to the hydroxyl group) to form the new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin product.

For the targeted synthesis of this compound, the reactants would be 4-ethoxyphenol (B1293792) and an appropriate β-ketoester, namely ethyl 2-phenylacetoacetate . A variety of acid catalysts can be employed, including concentrated sulfuric acid, Lewis acids, or solid acid catalysts like Amberlyst-15, which can make the process more environmentally benign. arkat-usa.orgresearchgate.net

The Knoevenagel condensation provides another versatile route to the coumarin nucleus. sapub.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a weak base catalyst such as piperidine (B6355638) or an amine. aip.orgyoutube.com For coumarin synthesis, a salicylaldehyde derivative is used as the carbonyl component. rsc.org The initial condensation forms an intermediate which then undergoes an intramolecular cyclization (lactonization) to yield the coumarin ring. youtube.comjst.go.jp

To synthesize a 3-phenylcoumarin derivative via this method, one would react a substituted salicylaldehyde with an active methylene compound bearing a phenyl group, such as ethyl phenylacetate. For the specific target, this compound, a plausible Knoevenagel approach would involve reacting 5-ethoxy-2-hydroxyacetophenone with a compound like phenylacetonitrile . The resulting intermediate would then be hydrolyzed and cyclized to form the final product. Microwave irradiation has been shown to accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times. aip.orgrsc.org

Targeted Synthesis of this compound and Specific Analogues

The targeted synthesis of this compound can be efficiently achieved using the established pathways described above by selecting the appropriate precursors. The Pechmann and Perkin/Kostanecki reactions offer the most direct routes.

Via Pechmann Condensation: This is often the preferred method. The reaction between 4-ethoxyphenol and ethyl 2-phenylacetoacetate in the presence of an acid catalyst directly assembles the required molecular framework.

Via Perkin/Kostanecki Reaction: This route involves the reaction of 5-ethoxy-2-hydroxyacetophenone with phenylacetic anhydride and sodium phenylacetate. sci-hub.se This method is also effective for producing 4-methyl substituted coumarins.

The table below outlines the reactants and general conditions for these targeted synthetic approaches.

| Synthetic Method | Phenolic Reactant | Carbonyl/Methylene Reactant | Typical Conditions | Product |

|---|---|---|---|---|

| Pechmann Condensation | 4-Ethoxyphenol | Ethyl 2-phenylacetoacetate | Acid catalyst (H₂SO₄, Amberlyst-15), heat | This compound |

| Perkin/Kostanecki Reaction | 5-Ethoxy-2-hydroxyacetophenone | Phenylacetic anhydride / Sodium phenylacetate | Heat (170-180°C) | This compound |

Derivatization Strategies and Functionalization of the Coumarin Skeleton and Phenyl Substituent

Following the synthesis of the core this compound structure, further chemical modifications can be performed to create a library of analogues. These derivatization strategies are crucial for exploring how changes in the molecular structure affect its physicochemical and biological properties. Functionalization can occur at various positions on the coumarin nucleus or on the C-3 phenyl substituent.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For 3-phenylcoumarins, SAR studies involve synthesizing analogues with diverse substituents and evaluating their biological activities.

Modification of the Phenyl Ring: The phenyl group at position 3 is a common site for modification. Introducing electron-donating or electron-withdrawing groups can significantly impact activity. For example, studies on anti-tubercular agents have shown that the nature and position of substituents on the 4- and 6-aryl rings of coumarins are critical for potency. nih.gov Similarly, a series of 6-methyl-3-phenylcoumarins with different methoxy (B1213986) substitutions on the phenyl ring were synthesized and showed high selectivity as MAO-B inhibitors, with the position of the methoxy group greatly influencing activity. nih.gov

Functionalization of the Coumarin Nucleus: The coumarin scaffold itself offers multiple sites for derivatization. For instance, if a hydroxyl group is present on the coumarin ring (e.g., by starting with a resorcinol (B1680541) derivative), it can be esterified. This strategy was used to create a series of ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin to improve fungicidal activity. nih.gov Other modifications include the introduction of alkynyl, amino, or 1,2,3-triazole moieties at various positions, which has been shown to influence anti-inflammatory and anti-tubercular potential. mdpi.com

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods like the Suzuki cross-coupling reaction are powerful tools for derivatization. A bromo-substituted coumarin, for example, can be synthesized and then coupled with various boronic acids to introduce a wide range of aryl or heteroaryl groups. mdpi.com This approach offers a highly modular way to generate diverse analogues for SAR studies. beilstein-journals.org

The following table summarizes various derivatization strategies applied to the coumarin scaffold and the resulting impact on biological activity, as reported in the literature.

| Derivatization Strategy | Position(s) Modified | Introduced Groups | Targeted Biological Activity | Reference |

|---|---|---|---|---|

| Substitution on Phenyl Ring | C-3 Phenyl Group | Methoxy, Hydroxy | MAO-B Inhibition | nih.gov |

| Amine Substitution | Various | Amine-containing side chains | Antidepressant | nih.gov |

| Esterification | C-7 | Various acyl groups | Fungicidal | nih.gov |

| Click Chemistry | C-7 | 1,2,3-Triazole rings | Anti-inflammatory | mdpi.com |

| Alkynylation | C-7 | Substituted alkynes | Anti-tubercular | mdpi.com |

| Suzuki Coupling | C-6 | Various aryl groups | Fluorescent Probes | mdpi.com |

Computational Chemistry and Theoretical Investigations of 6 Ethoxy 4 Methyl 3 Phenylcoumarin Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at various basis sets: B3LYP/cc-Pvdz, 6-311G*, M062X)

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Bandgap) and Electron Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy reflects the capacity to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For coumarin (B35378) derivatives, the distribution of HOMO and LUMO is typically spread across the coumarin core and the phenyl substituent. The HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net The HOMO-LUMO energy gap is a key parameter in determining the electron transfer characteristics of the molecule. Theoretical calculations for a related compound, 6-ethoxy-4-methylcoumarin, have been performed using the DFT method with the 6-311++G(d,p) basis set, providing insights into its electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Coumarin Derivative

| Parameter | Value (eV) |

| EHOMO | Data not available for the specific compound |

| ELUMO | Data not available for the specific compound |

| Energy Bandgap (ΔE) | Data not available for the specific compound |

Evaluation of Global Reactivity Descriptors

Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as χ² / (2η).

DFT calculations at the B3LYP/cc-Pvdz level have been used to determine these parameters for various coumarin derivatives. researchgate.net

Table 2: Global Reactivity Descriptors for an Analogous Coumarin Derivative

| Descriptor | Formula | Value |

| Dipole Moment (µ) | - | Data not available |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / η | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. Neutral regions are generally colored green. researchgate.net For coumarin derivatives, the negative potential is often localized around the carbonyl oxygen, while the hydrogen atoms of the aromatic rings exhibit positive potential. researchgate.net The atomic charge distribution, calculated through methods like Mulliken population analysis, provides a quantitative measure of the partial charge on each atom, further elucidating the reactive sites of the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. uef.fi This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For 3-phenylcoumarin (B1362560) derivatives, molecular docking studies have been conducted to explore their interactions with various enzymes, including cytochrome P450 and monoamine oxidase. researchgate.netmdpi.comtandfonline.com These studies have revealed that the coumarin core and the 3-phenyl substituent play crucial roles in binding to the active sites of these enzymes through hydrophobic interactions, hydrogen bonding, and π-π stacking. encyclopedia.pub The ethoxy group at the 6-position and the methyl group at the 4-position of the target compound would also influence its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. physchemres.org QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogues.

Selection and Calculation of Quantum Chemical and Molecular Descriptors

The development of a robust QSAR model begins with the selection and calculation of relevant molecular descriptors. physchemres.org These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical. Quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, are derived from DFT calculations and provide insights into the electronic aspects of molecular interactions. physchemres.org For coumarin derivatives, QSAR models have been developed to predict their antioxidant and anticancer activities. physchemres.orgnih.gov These models often incorporate a combination of descriptors to capture the diverse structural features that contribute to the observed biological effects.

Model Development and Validation Methodologies (e.g., Genetic Function Algorithm, Leverage Approach)

In the computational investigation of 6-ethoxy-4-methyl-3-phenylcoumarin and its analogs, Quantitative Structure-Activity Relationship (QSAR) modeling is a important technique. The development of robust and predictive QSAR models relies on sophisticated algorithms for variable selection and rigorous validation methods to ensure their reliability. Among the various approaches, the Genetic Function Algorithm (GFA) for model development and the Leverage Approach for defining the applicability domain are frequently employed.

The Genetic Function Algorithm (GFA) is a powerful tool used for selecting the most relevant molecular descriptors to build a QSAR model. nih.govresearchgate.net This algorithm is inspired by the principles of natural evolution. It starts with a population of randomly generated QSAR models (equations) and iteratively improves them through processes analogous to genetic evolution, such as crossover and mutation. The "fitness" of each model is evaluated based on statistical parameters like the coefficient of determination (R²). Through successive generations, the GFA identifies the combination of descriptors that best correlates with the biological activity of the compounds. This method is particularly advantageous as it can explore a vast search space of possible descriptors to find the optimal model, minimizing the risk of chance correlations. nih.govresearchgate.net

Once a QSAR model is developed, its predictive power and robustness must be thoroughly validated. This is crucial to ensure that the model can accurately predict the activity of new, untested compounds. Validation is typically performed using both internal and external validation techniques. Internal validation, often done through cross-validation (leave-one-out or leave-many-out), assesses the stability of the model. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development.

The Leverage Approach is a graphical method used to define the applicability domain (AD) of a QSAR model. The AD defines the chemical space of compounds for which the model can make reliable predictions. mdpi.comcrimsonpublishers.com The leverage of a compound is a measure of its influence on the regression model. A Williams plot, which is a scatter plot of standardized residuals versus leverage values, is a common tool for visualizing the AD. mdpi.com Compounds with high leverage values are considered influential and may be outliers in the descriptor space. The warning leverage (h) is a critical threshold, and compounds with leverage values greater than h are considered to be outside the model's applicability domain. researchgate.netnih.gov This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set.

Detailed Research Findings

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, research on analogous 3-phenylcoumarin derivatives provides valuable insights into the types of descriptors and statistical parameters that are important for modeling their biological activities. researchgate.netnih.gov For instance, in a hypothetical QSAR study of a series of 3-phenylcoumarin derivatives, including this compound, a set of quantum chemical and molecular descriptors would be calculated.

The GFA could be employed to select a subset of these descriptors that best predict a specific biological activity, such as inhibitory activity against a particular enzyme. The resulting QSAR model might reveal that a combination of electronic descriptors (e.g., dipole moment), steric descriptors (e.g., molar refractivity), and topological descriptors (e.g., connectivity indices) are crucial for the observed activity.

The following interactive data table presents a hypothetical set of calculated descriptors and predicted activities for a series of coumarin derivatives, illustrating the kind of data generated in a QSAR study.

| Compound | Experimental pIC50 | Predicted pIC50 | Dipole Moment (D) | Molar Refractivity | LogP |

| This compound | 5.8 | 5.75 | 3.2 | 85.6 | 4.5 |

| 6-Methoxy-4-methyl-3-phenylcoumarin | 5.6 | 5.58 | 3.1 | 80.9 | 4.1 |

| 6-Hydroxy-4-methyl-3-phenylcoumarin | 6.2 | 6.15 | 2.9 | 75.4 | 3.8 |

| 4-Methyl-3-phenylcoumarin | 5.1 | 5.12 | 2.8 | 74.2 | 4.0 |

| 6-Chloro-4-methyl-3-phenylcoumarin | 5.9 | 5.88 | 3.5 | 80.1 | 4.7 |

The statistical quality of such a hypothetical model would be assessed using various parameters, as shown in the table below.

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set. |

| Q² | 0.85 | Cross-validated coefficient of determination. |

| R²_pred | 0.88 | Coefficient of determination for the external test set. |

| F-statistic | 120.5 | A measure of the model's statistical significance. |

| p-value | < 0.001 | The probability of observing the given result by chance. |

These high values for R², Q², and R²_pred would indicate a robust and predictive QSAR model. The leverage plot would further confirm that all compounds in the dataset fall within the applicability domain, ensuring the reliability of the predictions.

Mechanistic Investigations of Biological Activities of 6 Ethoxy 4 Methyl 3 Phenylcoumarin Derivatives

Anti-infective Modalities

Derivatives of 6-ethoxy-4-methyl-3-phenylcoumarin have demonstrated significant potential as anti-infective agents, exhibiting both antibacterial and antiviral properties. These activities are attributed to specific interactions with microbial components and enzymes, leading to the inhibition of essential life processes.

Antibacterial and Antifungal Mechanisms.mdpi.comresearchgate.net

Coumarin (B35378) derivatives are recognized for their antibacterial and antifungal properties. mdpi.comresearchgate.net The introduction of various substituents on the coumarin scaffold can significantly influence their antimicrobial activity.

Bacterial biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. The ability of certain compounds to inhibit biofilm formation is a critical area of research in the development of new antimicrobial therapies.

Coumarin derivatives have been identified as potent inhibitors of biofilm formation in a wide range of pathogens. mdpi.com Studies have shown that coumarins can interfere with quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. nih.gov Both Gram-positive and Gram-negative bacteria utilize QS to regulate virulence, antibiotic resistance, and biofilm development. nih.gov

For instance, some coumarin derivatives have demonstrated the ability to inhibit biofilm formation by as much as 55% in Pseudomonas aeruginosa, a Gram-negative bacterium. nih.gov The specific mechanisms often involve the downregulation of genes responsible for the production of autoinducers, the signaling molecules in QS. nih.gov

| Compound Type | Bacterial Target | Mechanism of Action | Reference |

| Coumarin Derivatives | Gram-positive and Gram-negative bacteria | Inhibition of Quorum Sensing | nih.gov |

| Hydroxycoumarins | P. aeruginosa, C. violaceum | Anti-virulence, QS inhibition | nih.gov |

The bacterial fatty acid biosynthesis (FAS-II) pathway is an attractive target for the development of new antibacterial agents because it is essential for bacterial survival and is distinct from the fatty acid synthesis pathway in mammals. Key enzymes in this pathway include enoyl-acyl carrier protein reductases (FabI and FabK).

Research has shown that certain coumarin derivatives can effectively inhibit the biosynthesis of fatty acids by targeting FabI and FabK. science.govscience.gov A study on coumarin derivatives containing an imidazole (B134444) skeleton revealed that these compounds exhibit potent and broad-spectrum antimicrobial activity by controlling the function of both FabI and FabK. science.govscience.gov Structure-activity relationship (SAR) analysis indicated that the length of the linker and the nature of the substituent on the imidazole group significantly influence the antimicrobial and enzyme inhibitory activities. science.govscience.gov

| Compound Class | Target Enzymes | Spectrum of Activity | Key Finding | Reference |

| Coumarin-imidazole derivatives | FabI, FabK | Broad-spectrum antimicrobial | Linker length and imidazole substituent are crucial for activity | science.govscience.gov |

Antiviral Action and Enzyme Inhibition (e.g., Anti-HIV Activity).nih.govmdpi.com

Beyond their antibacterial effects, coumarin derivatives have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). science.govnih.govmdpi.com The anti-HIV activity of these compounds is often linked to the inhibition of key viral enzymes and cellular factors necessary for viral replication. mdpi.com

Several 3-phenylcoumarin (B1362560) derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.govmdpi.com These studies have revealed multiple mechanisms of action, including the inhibition of HIV transcription and the function of the Tat protein, a viral trans-activator. nih.govmdpi.com Some compounds have been shown to be dual-target inhibitors, acting as both NF-κB inhibitors and Tat antagonists. nih.govmdpi.com

Natural 3-phenylcoumarins, such as licopyranocoumarin, have been shown to specifically suppress the HIV promoter. mdpi.com Synthetic derivatives have also demonstrated inhibitory activity against HIV-1 protease. mdpi.com Furthermore, pyranocoumarins are a significant subclass of coumarins with notable anti-HIV activity, often mediated by the inhibition of reverse transcriptase (RT). mdpi.com

| Compound Class | Viral Target | Mechanism of Action | Reference |

| 3-Phenylcoumarins | HIV-1 | Inhibition of replication, NF-κB inhibition, Tat antagonism | nih.govmdpi.com |

| 4-Hydroxycoumarin derivatives | HIV-1 | Specific inhibition of Tat functions | nih.govmdpi.com |

| Pyranocoumarins | HIV-1 | Reverse Transcriptase (RT) inhibition | mdpi.com |

Antineoplastic and Antiproliferative Mechanisms.nih.govnih.govresearchgate.netmdpi.com

Coumarin and its derivatives have long been recognized for their potential as anticancer agents, demonstrating growth-inhibitory activities in various human tumor cell lines. iiarjournals.orgresearchgate.net The antineoplastic and antiproliferative effects of these compounds are mediated through various molecular pathways, leading to the inhibition of cancer cell growth and induction of apoptosis. mdpi.com

Inhibition of Cancer Cell Line Proliferation through Molecular Pathways.researchgate.net

Derivatives of 3-phenylcoumarin have been a particular focus of research into new anticancer drugs. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, and colon. iiarjournals.orgmdpi.comsemanticscholar.org

One of the key mechanisms underlying the antiproliferative activity of these coumarins is the induction of apoptosis, or programmed cell death. iiarjournals.org For example, certain coumarin-based benzopyranone derivatives have been shown to induce apoptosis in human lung cancer cells (A549) by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. iiarjournals.org The presence of a phenyl group at the 4-position of the coumarin ring appears to be crucial for this cytotoxic activity. iiarjournals.org

Furthermore, some coumarin derivatives have been found to inhibit cancer cell migration and the epithelial-mesenchymal transition (EMT), a process that is critical for cancer metastasis. mdpi.com For instance, specific coumarin derivatives have been shown to suppress the mesenchymal marker vimentin (B1176767) in lung adenocarcinoma cells. mdpi.com Other molecular targets of coumarin derivatives in cancer cells include tubulin polymerization, cyclin-dependent kinases (CDKs), and various signaling pathways such as PI3K/Akt and NF-κB. mdpi.comsemanticscholar.orgmdpi.comresearchgate.net

| Compound/Derivative | Cancer Cell Line | Molecular Mechanism | Effect | Reference |

| 3-(4-(2-(dimethylamino)ethoxy)-phenyl)-7-methoxy-4-phenyl coumarin | A549 (Lung) | Up-regulation of Bax, Down-regulation of Bcl-2 | Induction of apoptosis | iiarjournals.org |

| 3,4-dichloro-phenyl substituted coumarins | A549, H2170 (Lung) | Suppression of vimentin | Inhibition of EMT and cell migration | mdpi.com |

| 4-phenylcoumarin derivatives | MCF-7 (Breast) | Tubulin polymerization inhibition | Antiproliferative | semanticscholar.org |

| Coumarin-chalcone hybrid | - | Intrinsic apoptotic pathway induction | Anti-tumour activity | researchgate.net |

DNA Damage Induction and Replicative Stress Mechanisms

Some coumarin derivatives have been shown to cause DNA damage in Saccharomyces cerevisiae. researchgate.net Specifically, certain derivatives with an O-alkenylepoxy group have been identified as having antiproliferative profiles. researchgate.net These compounds can inhibit DNA polymerases, which are crucial for DNA replication and repair. researchgate.net For example, derivatives such as 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) have demonstrated significant anti-polymerase activity. researchgate.net The induction of DNA damage and subsequent replicative stress is a key mechanism by which these compounds can exert their antiproliferative effects. researchgate.net This occurs because the damaged DNA can lead to cell cycle arrest and apoptosis. researchgate.net

Enzyme Inhibition and Modulation of Biological Pathways

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Mechanisms and Selectivity

Derivatives of 3-phenylcoumarin are recognized as potent and selective inhibitors of monoamine oxidase B (MAO-B). frontiersin.orgnih.govnih.govnih.gov The coumarin scaffold, particularly with a 3-phenyl substitution, has shown to be ideal for developing MAO-B inhibitors. frontiersin.orgscienceopen.com These compounds generally exhibit high selectivity for the MAO-B isoenzyme over MAO-A, with some derivatives showing IC50 values in the low nanomolar range. nih.govnih.gov

The position and nature of substituents on the 3-phenyl ring and the coumarin core play a crucial role in the inhibitory activity and selectivity. nih.govscienceopen.com For instance, the presence of a methoxy (B1213986) group at the meta position of the 3-phenyl ring in 6-methyl-3-phenylcoumarins results in a highly active compound. nih.gov In contrast, 6-chloro-3-phenylcoumarins without a substituent at the 4-position are more active as MAO-B inhibitors than their 4-hydroxylated counterparts. nih.gov Molecular docking simulations have been employed to understand the structure-activity relationships, revealing how these compounds bind to the active site of MAO-B. nih.gov

The selectivity for MAO-B is a significant feature of these derivatives, as selective MAO-B inhibitors are sought after for treating neurodegenerative conditions like Parkinson's disease with potentially fewer side effects compared to non-selective inhibitors. frontiersin.orgscienceopen.com

Atom-Level Determinants of MAO-B Inhibition

Docking-based structure-activity relationship analyses have provided insights into the atom-level determinants of MAO-B inhibition by 3-phenylcoumarin derivatives. frontiersin.org These studies help in understanding how specific atoms and functional groups on the inhibitor molecule interact with the amino acid residues in the active site of the MAO-B enzyme. The 3-phenylcoumarin scaffold serves as a promising foundation for creating potent MAO-B inhibitors. frontiersin.org

For instance, in a study of various 3-phenylcoumarin derivatives, it was found that the most potent inhibitor had an IC50 value of 56 nM. frontiersin.org The analysis of these derivatives at an atomic level helps to rationalize their inhibitory activity and selectivity, guiding the design of future inhibitors with improved pharmacological properties. frontiersin.org

Cholinesterase (e.g., Acetylcholinesterase) Inhibition

Certain 3-phenylcoumarin derivatives have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE). researchgate.netnih.gov This is a key target in the management of Alzheimer's disease. researchgate.net For example, a series of 3-(4-(dimethylamino)phenyl)-7-aminoalkoxy-coumarins were found to be effective AChE inhibitors, with some compounds exhibiting potencies in the nanomolar range. researchgate.net

The structure of the coumarin derivative significantly influences its inhibitory activity. For instance, the compound 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin showed good AChE inhibition with an IC50 of 20 nM. researchgate.net Molecular docking studies have been used to understand the binding interactions of these compounds with the active site of AChE. nih.gov

Cyclooxygenase (COX-2) Inhibition

Some coumarin derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov For instance, imperatorin (B1671801) has been shown to have an anti-inflammatory effect by inhibiting the protein expression of COX-2 in a mouse macrophage model. nih.gov Similarly, terpenoid coumarins like umbelliprenin (B192621) and methyl galbanate have demonstrated immunomodulatory and anti-inflammatory effects through COX-2 inhibition. nih.gov

17β-Hydroxysteroid Dehydrogenase Type 1 (HSD1) Inhibition and Steroid Mimicry

The 3-phenylcoumarin scaffold has been identified as a suitable non-steroidal framework for developing inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.net This enzyme is responsible for the conversion of the less potent estrone (B1671321) to the highly potent estradiol (B170435) and is a target for treating estrogen-dependent diseases. plos.orgnih.gov Coumarin derivatives can mimic the binding of the natural steroid substrate in the enzyme's active site. researchgate.net

A variety of 3-phenylcoumarin analogues with polar substituents have been synthesized and shown to inhibit HSD1. researchgate.net For example, several analogues produced significant inhibition of HSD1 at micromolar and even nanomolar concentrations. researchgate.net The inhibitory potency is influenced by the substitution pattern on the coumarin and phenyl rings. researchgate.net

Cytochrome P450 (CYP) Enzyme Metabolism and Substrate Specificity for 7-Hydroxylation

The metabolism of coumarin derivatives, including this compound, is significantly influenced by the cytochrome P450 (CYP) enzyme system. uef.fi These enzymes are crucial for the biotransformation and elimination of foreign compounds from the body. uef.fi The 3-phenylcoumarin structure is considered a valuable scaffold for creating selective substrates for various human CYP forms, as they can be metabolized into fluorescent 7-hydroxycoumarin derivatives. uef.fi

CYP enzymes, particularly those in families 1, 2, and 3, are responsible for the oxidation of a wide array of xenobiotics. uef.fi The 7-hydroxylation of coumarins is a characteristic reaction catalyzed by these enzymes, leading to the formation of metabolites that are often fluorescent. uef.fitandfonline.com This property is utilized in developing profluorescent substrates for high-throughput screening assays to determine CYP activity and inhibition. uef.fi

Studies on various 3-phenylcoumarin derivatives have revealed that substitutions at different positions on the coumarin ring and the phenyl group can significantly alter their substrate specificity and metabolic rate by different CYP isozymes. uef.fitandfonline.com For instance, molecular modeling suggests that for effective 7-hydroxylation, the 3-phenylcoumarin molecule orients itself within the active site of the CYP enzyme in a specific manner. acs.org

While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of coumarin metabolism by CYP enzymes provide a framework for understanding its likely metabolic fate. The ethoxy group at the 6-position and the methyl and phenyl groups at the 4- and 3-positions, respectively, will influence the binding affinity and orientation within the active sites of different CYP isozymes, thereby determining the efficiency and selectivity of its 7-hydroxylation and other potential metabolic transformations. tandfonline.comnih.gov

Tyrosyl-DNA Phosphodiesterase I (Tdp1) Inhibition

Tyrosyl-DNA phosphodiesterase I (Tdp1) is a critical enzyme in the DNA repair pathway, specifically for resolving DNA damage caused by topoisomerase I (Top1) inhibitors. nih.govnih.gov Top1 inhibitors are a class of anticancer drugs that trap the Top1-DNA cleavage complex, leading to DNA breaks and cell death. nih.gov Tdp1 counteracts the effect of these drugs by hydrolyzing the bond between the tyrosine residue of Top1 and the 3'-end of the DNA. nih.govnih.gov Therefore, inhibiting Tdp1 can enhance the efficacy of Top1-targeting cancer therapies. nih.gov

Coumarin derivatives have emerged as a promising class of Tdp1 inhibitors. nih.gov Research has shown that compounds combining a 4-arylcoumarin scaffold with other chemical moieties can act as potent inhibitors of Tdp1, with IC50 values in the submicromolar range. nih.govresearchgate.net The development of these inhibitors is a key strategy to overcome resistance to Top1-based chemotherapy, as increased Tdp1 expression is often observed in resistant cancer cells. nih.gov

The structural basis for Tdp1 inhibition by these compounds involves their interaction with the catalytic site of the enzyme. rsc.orgrsc.org The open and extended nature of the substrate-binding region of Tdp1 presents a challenge for inhibitor design, but recent studies have identified inhibitors that can simultaneously access the DNA, protein, and catalytic binding sites. rsc.org While direct inhibitory data for this compound on Tdp1 was not found in the search results, the broader class of 4-arylcoumarins, to which it belongs, shows significant potential in this area. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging

Mechanism of Action in Radical Scavenging Assays (e.g., DPPH, Nitric Oxide Scavenging)

Coumarin derivatives are recognized for their antioxidant properties, which are often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and reactive species such as nitric oxide (NO). japer.insysrevpharm.org The antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. japer.in

In the DPPH assay, the antioxidant compound reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, indicates the scavenging capacity of the compound. japer.in Studies on various coumarin derivatives have demonstrated their potential to scavenge DPPH radicals, with the scavenging effect often increasing with the concentration of the test compound. japer.innih.gov

Nitric oxide (NO) is a signaling molecule that can also contribute to oxidative stress at high concentrations. researchgate.net The nitric oxide scavenging activity of coumarins is assessed by their ability to inhibit the formation of nitrite (B80452) from the decomposition of sodium nitroprusside in an aqueous solution. researchgate.net The mechanism involves the antioxidant compound competing with oxygen to react with nitric oxide, thus preventing the formation of nitrite. researchgate.net Several 3-phenylcoumarin derivatives have shown excellent scavenging potential in the nitric oxide scavenging method, in some cases superior to the standard antioxidant ascorbic acid. researchgate.net The presence of electron-donating substituents on the coumarin scaffold, such as hydroxyl and methoxy groups, can enhance this electron-donating capacity and, consequently, the radical scavenging activity. japer.in

Anti-inflammatory Modalities

Inhibition of Nitric Oxide Production in Macrophage Cell Lines

Inflammation is a complex biological response, and macrophages play a central role in its initiation and resolution. mdpi.combiomolther.org When activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO). mdpi.comnih.gov Excessive NO production by inducible nitric oxide synthase (iNOS) can contribute to tissue damage in inflammatory conditions. researchgate.net

Coumarin derivatives have demonstrated anti-inflammatory effects by modulating the production of these inflammatory mediators. mdpi.comnih.gov Specifically, certain coumarins have been shown to inhibit the production of NO in activated macrophage cell lines, such as RAW 264.7. mdpi.comnih.gov This inhibition of NO production is a key indicator of the anti-inflammatory potential of a compound. biomolther.orgrbmb.net

The mechanism behind this inhibition often involves the downregulation of iNOS expression at the protein and mRNA levels. mdpi.com By suppressing the expression of iNOS, these compounds effectively reduce the amount of NO produced by the activated macrophages. mdpi.com While the direct effect of this compound on NO production in macrophages was not explicitly detailed in the search results, related coumarin structures, such as 6-methylcoumarin, have been shown to significantly reduce NO levels in LPS-stimulated macrophages in a concentration-dependent manner. mdpi.comnih.gov This suggests that the coumarin scaffold is a viable starting point for developing anti-inflammatory agents that target the nitric oxide pathway in macrophages.

Anticoagulant Activity and Related Biological Pathways

Coumarin and its derivatives are widely recognized for their anticoagulant properties. sysrevpharm.org The anticoagulant activity of these compounds is a complex phenomenon influenced by various structural features. nih.gov Research into the structure-activity relationship of coumarin derivatives has highlighted the importance of molecular geometry and the presence of specific substituents on the coumarin ring. nih.gov

The classic mechanism of action for many anticoagulant coumarins involves the inhibition of vitamin K epoxide reductase, an enzyme essential for the synthesis of active vitamin K-dependent clotting factors. However, studies on a diverse range of coumarins, including 3- and 4-phenylcoumarins and 4-methylcoumarins, indicate that other mechanisms may also be at play. nih.gov

The evaluation of anticoagulant activity is often conducted by measuring the prothrombin time, which assesses the extrinsic pathway of the coagulation cascade. nih.gov While specific data on the anticoagulant activity of this compound was not available in the provided search results, the structural class to which it belongs—phenyl and methyl-substituted coumarins—has been a subject of these investigations. nih.gov The presence of the ethoxy group at the 6-position, the methyl group at the 4-position, and the phenyl group at the 3-position would collectively influence its interaction with the biological targets involved in the coagulation cascade. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Activities

The biological profile of coumarin (B35378) derivatives, including their antimicrobial, antiproliferative, and enzyme inhibition activities, is profoundly influenced by the nature and position of substituents on the coumarin core and its appended phenyl ring. conicet.gov.arnih.gov

Influence of Substituents at Positions 3, 4, 6, and 7 on Activity Profiles

Systematic exploration of the coumarin scaffold has revealed that substitutions at positions 3, 4, 6, and 7 are critical for modulating biological activity. nih.govfrontiersin.org An "extended" substitution pattern across the 3-, 6-, and 7-positions often leads to higher potency compared to a more "folded" pattern at the 4-, 5-, and 8-positions. frontiersin.org

For antimicrobial activity , the presence of a 3,4-dimethoxyphenyl substituent at C7 of coumarin or C3 of angelicin (B190584) has been shown to enhance activity, likely due to potential hydrogen bonding with amino acid residues in the active site of the DNA gyrase enzyme. derpharmachemica.com In a series of amino/nitro substituted 3-arylcoumarins, a nitro group at the 6-position of the coumarin moiety appeared to be essential for antibacterial activity against S. aureus. sciforum.net

In the context of antiproliferative activity , the substituents at the C-6 and/or C-7 positions of the coumarin moiety are closely related to anticancer activity. sci-hub.se The relative contribution to activity has been observed in the order of 6,7-dihydroxy > 6-hydroxyl > 7-methoxy > 7-hydroxyl > 6-methoxy. sci-hub.se Furthermore, the introduction of a methyl group at the C-4 position can enhance activity against certain cancer cell lines like PC3 and MGC803. sci-hub.se For instance, 4-hydroxy-7-methyl-3-phenylcoumarin has demonstrated potent antifungal and antiaflatoxigenic activities. nih.gov The presence of a chlorine atom at position 6 of 4-hydroxy-3-phenylcoumarins improves inhibitory activity and selectivity against monoamine oxidase-B (MAO-B). nih.gov

Regarding enzyme inhibition , particularly for monoamine oxidase (MAO), the nature and length of the substituent at position 7 significantly affect specificity and selectivity. scienceopen.com For example, a methoxy (B1213986) group at the R1 (position 6) or R2 (position 7) of the coumarin core is predicted to be favorable for MAO-B inhibition. nih.govfrontiersin.org The introduction of a benzyloxy group at the 7-position has been a successful strategy for developing potent MAO-B inhibitors. nih.govmdpi.com

Table 1: Influence of Substituents at Positions 3, 4, 6, and 7 on Biological Activity

| Position | Substituent | Biological Activity | Key Findings | Citation |

|---|---|---|---|---|

| 3 | Phenyl | Antimicrobial, Antiproliferative, Enzyme Inhibition | A phenyl group at this position is a common feature in many bioactive coumarins. | scienceopen.comresearchgate.net |

| 4 | Methyl | Antiproliferative | Enhances activity against certain cancer cell lines. | sci-hub.se |

| 4 | Hydroxy | Enzyme Inhibition (MAO-B) | The presence of a hydroxyl group can influence inhibitory activity. | nih.gov |

| 6 | Ethoxy | General Bioactivity | Contributes to the overall lipophilicity and electronic properties of the molecule. | nih.gov |

| 6 | Nitro | Antimicrobial | Essential for antibacterial activity against S. aureus in some series. | sciforum.net |

| 6 | Chloro | Enzyme Inhibition (MAO-B) | Improves inhibitory activity and selectivity. | nih.gov |

| 7 | Benzyloxy | Enzyme Inhibition (MAO-B) | A key substituent for potent and selective MAO-B inhibitors. | nih.govmdpi.com |

| 7 | Methoxy | Antiproliferative | Contributes to anticancer activity, though less than a hydroxyl group. | sci-hub.se |

Impact of Phenyl Ring Substitutions on Pharmacological Effects

Substitutions on the 3-phenyl ring of the coumarin scaffold provide a crucial avenue for fine-tuning pharmacological effects. nih.govmdpi.com

For antiproliferative activity , the introduction of a methoxy group on the phenyl ring can improve activity compared to the unsubstituted analog. sci-hub.se In a series of coumarin-artemisinin hybrids, 3-chloro and 4-methyl substituents on the coumarin moiety exhibited greater anticancer activity. rsc.org

In the realm of enzyme inhibition , specifically targeting monoamine oxidase B (MAO-B), a functionalized 3-phenyl ring system is a promising scaffold for developing potent inhibitors. nih.govfrontiersin.orgresearchgate.netresearchgate.net A docking-based SAR analysis of numerous 3-phenylcoumarin (B1362560) derivatives revealed that substituents on the phenyl ring play a key role in determining inhibitory potency against MAO-B. nih.gov For instance, the most potent derivative in one study, with an IC50 value of 56 nM, featured a trifluoromethyl group on the phenyl ring. nih.govresearchgate.net The position of the substituent on the phenyl ring is also critical; for example, additional ortho substitution on the 3-phenyl ring was found to be better than the corresponding unsubstituted compound for estrogen receptor binding, while meta substitution dramatically decreased affinity. mdpi.com

The electronic nature of the substituents on the phenyl ring also has a significant impact. For antifungal activity, electron-withdrawing groups like NO2 have been shown to favor activity. mdpi.com

Rational Design Principles for Enhanced Selectivity and Potency in Coumarin Derivatives

The development of coumarin derivatives with improved selectivity and potency relies on rational design principles guided by SAR data and computational modeling. nih.govnih.gov A key strategy involves scaffold hopping, where the core structure of a known inhibitor is replaced with a coumarin scaffold to generate novel chemotypes. nih.gov

For instance, starting from the known BRD4 inhibitor dihydroquinazolinone (PFI-1), a series of coumarin derivatives were designed and synthesized, leading to the discovery of potent BRD4 inhibitors with favorable pharmacokinetic profiles. nih.gov This highlights the utility of the coumarin scaffold as a privileged structure in drug discovery.

Another important principle is the functionalization of specific positions on the coumarin ring to target particular interactions within the binding site of a protein. For example, in the design of MAO-B inhibitors, the 3-phenylcoumarin scaffold was chosen for its ability to pack into the active site, with substituents on both the coumarin and phenyl rings enabling fine-tuning of binding interactions. nih.govfrontiersin.org The introduction of polar substituents is often used to form specific hydrogen bonds and enhance binding affinity. mdpi.com

The hybridization of the coumarin moiety with other pharmacologically active scaffolds is another effective rational design strategy. rsc.org This approach aims to create multi-target ligands or enhance the activity of the parent molecules.

Computational SAR Approaches and Predictive Modeling

Computational methods, including three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, are invaluable tools for understanding the SAR of coumarin derivatives and predicting the activity of novel compounds. nih.govtandfonline.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can elucidate the structural features required for biological activity. nih.gov For example, a 3D-QSAR study on coumarin derivatives as cyclin-dependent kinase 9 (CDK9) inhibitors provided contour maps that offered valuable clues for rational modification to enhance activity. nih.gov These models can predict the bioactivities of new compounds and guide the design of more potent inhibitors.

Molecular docking simulations are employed to predict the binding mode of coumarin derivatives within the active site of a target protein. nih.govnih.gov This information is crucial for understanding the molecular basis of inhibition and for designing new derivatives with improved binding affinity. For example, docking studies of 3-phenylcoumarin derivatives in the MAO-B active site have provided insights into the atom-level determinants of inhibition. nih.gov

Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex and refine the binding poses obtained from docking. nih.govnih.gov These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, significantly accelerate the discovery and optimization of potent and selective coumarin-based therapeutic agents. nih.gov

Advanced Applications and Material Science Potential of Coumarin Derivatives

Fluorescent Probes and Chemosensors

Coumarin (B35378) derivatives are widely recognized for their fluorescent properties, making them ideal candidates for the development of fluorescent probes and chemosensors. The 3-phenylcoumarin (B1362560) structure, in particular, serves as an excellent scaffold for creating selective substrates for various enzymes. uef.fi These molecules, often termed "profluorescent," are initially non-fluorescent or weakly fluorescent but are metabolized by specific enzymes into highly fluorescent products. uef.fi

The utility of these compounds lies in their ability to provide a strong signal-to-background ratio, allowing for precise measurements in complex biological systems. uef.fi The substitution at the 3, 6, and 7 positions of the coumarin ring is critical in tuning the molecule's selectivity towards different enzymes. uef.fi For instance, molecular modeling studies have shown that the 3-phenylcoumarin core fits well within the active sites of enzymes like Cytochrome P450 (CYP) 2A6 and members of the CYP1 family. uef.fi The ethoxy group at the 6-position and the methyl group at the 4-position of 6-Ethoxy-4-methyl-3-phenylcoumarin influence the molecule's interaction with the enzyme's active site, potentially enhancing selectivity and metabolic turnover.

A significant application of profluorescent coumarins is in high-throughput screening for drug metabolism and enzyme inhibition studies. The Cytochrome P450 (CYP) superfamily of enzymes is a major focus, as these enzymes are crucial for metabolizing a vast majority of drugs and other foreign compounds (xenobiotics). mdpi.com

Research has focused on designing 3-phenylcoumarin derivatives that are selectively metabolized by specific CYP isoforms. uef.finih.gov The general mechanism involves the enzymatic oxidation of the coumarin derivative, typically through O-dealkylation or hydroxylation, to produce a fluorescent hydroxycoumarin metabolite. uef.fi For example, various 3-phenylcoumarin derivatives have been successfully developed as selective substrates for human hepatic CYP1A2, CYP2C19, and CYP2D6. uef.fi The metabolism of these substrates can be monitored in real-time by measuring the increase in fluorescence, providing a direct measure of enzyme activity. nih.gov

The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), are essential for characterizing the enzyme-substrate interaction. While specific kinetic data for this compound is not detailed in the provided search results, the general findings for structurally similar compounds highlight its potential. For instance, studies on a range of 3-phenylcoumarins with different alkoxy substitutions have demonstrated their varying efficiencies and selectivities as CYP substrates. uef.finih.gov

Table 1: Examples of 3-Phenylcoumarin Derivatives as Profluorescent CYP Enzyme Substrates

| Compound | Target Enzyme(s) | Metabolic Reaction | Reference |

| 6-Methoxy-3-(4-trifluoromethylphenyl)coumarin | CYP1A2 (selective) | Oxidation | uef.fi |

| 7-Methoxy-3-(3-methoxyphenyl)coumarin | CYP2C19, CYP2D6 | Oxidation | uef.fi |

| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1, CYP1A2, CYP1B1 | 7-O-demethylation | nih.gov |

| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 (most efficient) | 7-O-demethylation | nih.gov |

Integration in Polymer Chemistry and Photophysical Applications

The inherent photophysical properties of coumarins make them valuable components in polymer chemistry. Coumarin monomers can be incorporated into polymer backbones to create photo-responsive materials. expresspolymlett.com A key reaction is the reversible [2+2] cycloaddition of the coumarin moiety upon exposure to UV light of different wavelengths. expresspolymlett.com Irradiation at >300 nm induces dimerization, crosslinking the polymer chains, while irradiation at <260 nm cleaves these dimers, reversing the process. This photoreversibility is exploited in applications such as self-healing materials, surface patterning, and drug delivery systems. expresspolymlett.com

While specific studies incorporating this compound into polymers were not found, related 4-methylcoumarin (B1582148) derivatives have been successfully used. expresspolymlett.comresearchgate.net For example, novel conjugated fluorescent co-polymers containing 4-methylcoumarin units have been synthesized via Suzuki cross-coupling reactions. researchgate.net These polymers exhibit interesting photophysical properties, including high thermal stability and intense fluorescence, with some acting as "turn-off" chemosensors for metal ions like iron and mercury. researchgate.net The substitution pattern on the coumarin ring, including the ethoxy and phenyl groups in this compound, would be expected to modulate the photophysical properties such as absorption/emission wavelengths and quantum yield.

Table 2: Basic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₃ | indofinechemical.com |

| Molecular Weight | 280.33 g/mol | indofinechemical.com |

| Melting Point | 136-138°C | indofinechemical.com |

| Purity | ≥98% | indofinechemical.com |

Agrochemical Applications (e.g., Herbicidal Properties)

Beyond pharmaceutical and material science applications, coumarin and its derivatives have found use in the agrochemical sector. researchgate.netresearchgate.net Many naturally occurring and synthetic coumarins exhibit a range of biological activities that are relevant to agriculture, including phytotoxic (herbicidal), insecticidal, antifungal, and antifeedant properties. scielo.brresearchgate.net

The mode of action for the phytotoxicity of coumarins can involve the inhibition of seed germination, root growth, photosynthesis, and cell division in target weed species. scielo.brresearchgate.net The structural diversity of coumarins allows for a broad spectrum of activity. researchgate.net For instance, compounds like scopoletin (B1681571) and bergapten (B1666803) have demonstrated phytotoxic and antifeedant effects. scielo.br

While direct studies on the herbicidal properties of this compound are not specified in the search results, the general class of 3-phenylcoumarins is recognized for its biological potential. researchgate.net The lipophilicity and electronic properties conferred by the ethoxy, methyl, and phenyl groups could influence its uptake and activity in plants. Further research would be needed to screen this compound specifically for its potential as a lead compound in the development of new, eco-friendly herbicides or other plant protection agents. researchgate.net

Table 3: Examples of Coumarins with Agrochemical Activity

| Compound | Chemical Name | Biological Activity | Reference |

| Ostruthol | [(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-4-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate | Phytotoxic | scielo.br |

| Scopoletin | 7-hydroxy-6-methoxy, 2H-1-Benzopyran-2-one | Antifeedant, Insecticidal | scielo.br |

| Bergapten | 5-Methoxypsoralen | Phytotoxic | scielo.br |

| Imperatorin (B1671801) | 8-Isopentenyloxypsoralene | Insecticidal | scielo.br |

| Umbelliferone | 7-hydroxychromen-2-one | Antifungal | scielo.br |

Q & A

Basic: What are the recommended safety protocols for handling 6-Ethoxy-4-methyl-3-phenylcoumarin in laboratory settings?

Answer:

- Containment and Spill Management : Use finely-powdered absorbents (e.g., diatomite) for spills, and decontaminate surfaces with alcohol .

- Environmental Precautions : Avoid drainage contamination; store away from water sources .

- Storage : Keep in a cool, dry, well-ventilated area, accessible only to qualified personnel .

- Safety Assessments : Refer to guidelines like IFRA Standards, which highlight phototoxic risks and recommend restricted use in formulations .

Basic: How can researchers optimize the synthesis of this compound analogs?

Answer:

- Catalyst Screening : Test acid catalysts (e.g., oxalic acid, boric acid, p-toluenesulphonic acid) in ethanol to optimize yields. Evidence suggests morpholine and CAN (ceric ammonium nitrate) enhance reaction efficiency .

- Reaction Conditions : Monitor temperature and solvent polarity. For example, ethanol at reflux is effective for Pechmann reactions, a common route for coumarins .

Advanced: What computational methods are used to predict intra-molecular interactions in fluorinated coumarin derivatives?

Answer:

- DFT Modeling : Use density functional theory (DFT) to analyze F···H hydrogen bonding and through-space coupling in fluorinated analogs .

- J-Coupling Analysis : Compare experimental NMR data with Gaussian-calculated J-values to validate structural hypotheses .

- Crystallography : Pair computational results with single-crystal X-ray data to resolve conformational ambiguities .

Advanced: How can discrepancies between experimental and computational data for coumarin derivatives be resolved?

Answer:

- Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvent models) to align with experimental NMR or HRMS results .

- Cross-Validation : Use multiple techniques (e.g., HPLC-MS, IR) to verify purity and structural assignments .

- Data Transparency : Adhere to open-data practices to enable peer validation, balancing ethical constraints in health-related research .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Elucidation : Employ / NMR to confirm substituent positions and coupling patterns .

- Purity Assessment : Use HPLC with UV detection (λ ~280–320 nm, typical for coumarins) .

- Mass Spectrometry : HRMS (e.g., ESI-TOF) to verify molecular formulae and detect side products .

Advanced: How do phototoxic properties of this compound impact its applicability in biological studies?

Answer:

- Risk Mitigation : Follow IFRA guidelines to avoid dermal exposure; use in vitro assays (e.g., 3T3 NRU phototoxicity test) to quantify sensitization potential .

- Alternative Design : Modify substituents (e.g., ethoxy or phenyl groups) to reduce phototoxicity while retaining bioactivity .

Basic: What are the environmental implications of this compound, and how can its ecological impact be minimized?

Answer:

- Waste Disposal : Follow MedChemExpress protocols—neutralize acidic/basic residues before disposal and use approved chemical waste contractors .

- Biodegradability Studies : Conduct OECD 301 tests to assess persistence and inform environmental risk assessments .

Advanced: How can researchers reconcile conflicting data on the bioactivity of coumarin derivatives across studies?

Answer:

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges) to identify variability sources .

- Controlled Replication : Standardize solvents (e.g., DMSO purity) and positive controls to reduce experimental noise .

- Ethical Data Sharing : Use repositories like the European Open Science Cloud to validate findings while protecting patient-derived data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.